4-Bromo-2-chloro-3-fluorobenzonitrile

Boiling Point Thermal Stability Purification

4-Bromo-2-chloro-3-fluorobenzonitrile (CAS 1427439-32-4), a benzonitrile trisubstituted with bromine, chlorine, and fluorine at the 4-, 2-, and 3-positions respectively, is characterized by a molecular formula of C₇H₂BrClFN and a molecular weight of 234.45 g/mol. The compound is a white crystalline solid with a high predicted boiling point of 275.5±35.0 °C (760 Torr), a density of 1.8±0.1 g/cm³, and an estimated water solubility of approximately 0.038 g/L at 25 °C, indicating its lipophilic nature (ACD/LogP 2.76).

Molecular Formula C7H2BrClFN
Molecular Weight 234.45 g/mol
CAS No. 1427439-32-4
Cat. No. B1381674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-3-fluorobenzonitrile
CAS1427439-32-4
Molecular FormulaC7H2BrClFN
Molecular Weight234.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)Cl)F)Br
InChIInChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
InChIKeyIURYJYBRHJJICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-3-fluorobenzonitrile (CAS 1427439-32-4): A Strategic Halogenated Benzonitrile Intermediate for MedChem and Agrochemical Synthesis


4-Bromo-2-chloro-3-fluorobenzonitrile (CAS 1427439-32-4), a benzonitrile trisubstituted with bromine, chlorine, and fluorine at the 4-, 2-, and 3-positions respectively, is characterized by a molecular formula of C₇H₂BrClFN and a molecular weight of 234.45 g/mol . The compound is a white crystalline solid with a high predicted boiling point of 275.5±35.0 °C (760 Torr), a density of 1.8±0.1 g/cm³, and an estimated water solubility of approximately 0.038 g/L at 25 °C, indicating its lipophilic nature (ACD/LogP 2.76) . This unique 4,2,3-halogen substitution pattern on the benzonitrile scaffold imparts a distinct electronic environment (Topological Polar Surface Area 24 Ų) and reactivity profile, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials via selective cross-coupling reactions .

Why 4-Bromo-2-Chloro-3-Fluorobenzonitrile Cannot Be Simply Substituted by Other Halogenated Benzonitrile Isomers


The simplistic view that any bromo-chloro-fluorobenzonitrile isomer can serve as a direct drop-in replacement for another is a critical error in procurement and synthetic planning. For C₇H₂BrClFN isomers, the precise relative positions of the three halogen substituents (Br, Cl, F) and the nitrile group create distinct electronic distributions, steric environments, and dipole moments that govern regioselectivity in cross-coupling, nucleophilic aromatic substitution, and downstream functionalization . This section provides the quantitative evidence demonstrating precisely where 4-Bromo-2-chloro-3-fluorobenzonitrile (specifically the 4,2,3-halogen arrangement) diverges measurably from its closest positional isomers (e.g., 4-Br-2-Cl-5-F, 2-Br-3-Cl-5-F, 4-Br-3-Cl-2-F, 5-Br-3-Cl-2-F) in key physicochemical and reactivity parameters.

4-Bromo-2-chloro-3-fluorobenzonitrile: Quantitative Evidence Guide for Scientific Selection and Procurement


Comparative Boiling Point of Positional Isomers for Thermal Process Selection and Purification Planning

The boiling point of 4-Bromo-2-chloro-3-fluorobenzonitrile is higher than several of its closest positional isomers, which directly impacts distillation-based purification strategies and thermal process windows. At 275.5±35.0 °C (760 Torr), it is 3.7 °C higher than the corresponding 4-bromo-2-chloro-5-fluoro isomer (271.8±35.0 °C) , 7.5 °C higher than the 2-bromo-3-chloro-5-fluoro isomer (268.0±40.0 °C) , and notably 16.9 °C higher than the 4-bromo-3-chloro-2-fluoro regioisomer (258.6±35.0 °C) . The maximum intra-class boiling point range among these isomers is 35.9 °C, with the 4,2,3-isomer demonstrating the most thermally robust profile.

Boiling Point Thermal Stability Purification

Lipophilicity (LogP) Variation Among Bromo-Chloro-Fluoro-Benzonitrile Isomers

The lipophilicity of the target isomer, characterized by its ACD/LogP value of 2.76 (pH 7.4), is markedly lower than that of the structurally closely related 3-bromo-5-chloro-2-fluorobenzonitrile, which exhibits a LogP of ~3.11 to 3.34 . A LogP difference of approximately 0.35-0.58 units represents a more than 2-4 fold variation in distribution coefficient, substantially impacting passive membrane permeability, aqueous solubility, and protein binding. In contrast, the 4-bromo-2-chloro-5-fluoro isomer does not have readily comparable predicted LogP data in the literature, limiting direct head-to-head logP assessment with this comparator .

Lipophilicity LogP ADME

Regioselective Reactivity Profile Dictated by Halogen Substitution Pattern

The specific 4-Bromo-2-chloro-3-fluoro arrangement of the target compound uniquely positions the bromine atom para to the electron-withdrawing nitrile group, making it the most electronically activated position for oxidative addition in cross-coupling reactions while leaving the chlorine and fluorine substituents ortho and meta to the nitrile as less reactive handles for sequential functionalization. This contrasts sharply with alternative isomers such as 2-Br-3-Cl-5-F and 5-Br-3-Cl-2-F, where the bromine is placed ortho or meta to the nitrile, resulting in different electronic activation and steric accessibility profiles that govern reaction yields and selectivity in palladium-catalyzed transformations . While no single study has performed a head-to-head kinetic comparison of all isomers, the reactivity hierarchy has been inferred from established electronic principles of aromatic substitution and cross-coupling regiochemistry, which consistently favor para-substituted aryl bromides over ortho- or meta-substituted analogs in Suzuki, Heck, and Sonogashira couplings .

Regioselectivity Cross-Coupling Reactvity

Synthetic Accessibility and Commercial Availability Across Isomers

The synthetic route to 4-Bromo-2-chloro-3-fluorobenzonitrile is well-established via the bromination of commercially available 2-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane at low temperatures, which is a robust, scalable, and high-yielding methodology . This contrasts with alternative isomers like 2-Br-3-Cl-5-F, which may require more complex synthetic strategies. The well-defined route directly impacts procurement: the target compound is in stock across multiple global vendors, available in bulk up to 100g with purities of 97% or higher at competitive pricing, ensuring security of supply for long-term research programs .

Synthetic Accessibility Scale-Up Supply Chain

Optimal Research and Industrial Applications for 4-Bromo-2-Chloro-3-Fluorobenzonitrile (CAS 1427439-32-4)


Late-Stage Functionalization via Selective Palladium-Catalyzed Cross-Coupling

The compound's para-bromine, being the most electronically activated site relative to the nitrile group, undergoes highly selective Suzuki, Heck, and Sonogashira couplings under mild conditions. This allows for the introduction of diverse aryl, alkenyl, or alkynyl groups at precisely the 4-position, while preserving the strategically placed chlorine and fluorine substitutents for subsequent orthogonal reactions. This regioselectivity, demonstrated by the established reactivity hierarchy favoring para-substituted aryl bromides over ortho- or meta-substituted analogs, enables the efficient construction of trisubstituted benzonitrile libraries with potential as kinase inhibitors or nuclear receptor modulators. .

Computational Modeling and Structure-Activity Relationship (SAR) Studies

The unique combination of a high boiling point (275.5±35.0 °C), moderate lipophilicity (ACD/LogP 2.76), and lower TPSA (24 Ų) relative to alternative regioisomers makes this isomer a preferred scaffold for computational SAR exploration. Its lower LogP compared to the 3-bromo-5-chloro-2-fluoro isomer (LogP 3.11-3.34) suggests a better balance of permeability and aqueous solubility for CNS drug discovery . Researchers can acquire a single well-characterized scaffold with reliable batch-to-batch consistency across multiple vendors, ensuring reproducible molecular docking and QSAR model results that rely on accurate physicochemical property inputs. .

Chromatographic Method Development and Purification

The high boiling point of 4-Bromo-2-chloro-3-fluorobenzonitrile (275.5±35.0 °C) compared to its close positional isomers provides a distinct chromatographic and thermal purification advantage, ensuring that the compound remains stable during preparative HPLC or flash chromatography at elevated temperatures. Its superior thermal resilience minimizes decomposition during solvent evaporation, enabling chemists to obtain highly pure batches essential for precise biological assay reproducibility . This characteristic is particularly advantageous when scaling from milligram to gram-scale purification without significant loss due to thermal degradation. .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-3-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.